molecular formula C12H17NO2 B2601688 4-[Benzyl(methyl)amino]butanoic acid CAS No. 188132-01-6; 91563-92-7

4-[Benzyl(methyl)amino]butanoic acid

Cat. No.: B2601688
CAS No.: 188132-01-6; 91563-92-7
M. Wt: 207.273
InChI Key: IRLUUHAUSAMJSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[Benzyl(methyl)amino]butanoic acid is a synthetic amino acid derivative characterized by a butanoic acid backbone substituted with a benzyl and methyl group on the amino nitrogen. Its molecular formula is C₁₂H₁₇NO₂, with a molecular weight of 207.27 g/mol. The benzyl and methyl substituents likely influence its lipophilicity, solubility, and interaction with biological targets compared to simpler amino acids or other analogs .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[benzyl(methyl)amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-13(9-5-8-12(14)15)10-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRLUUHAUSAMJSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCC(=O)O)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

4-[(Quinolin-4-yl)amino]butanoic Acid

  • Molecular Formula : C₁₃H₁₄N₂O₂
  • Molecular Weight : 230.26 g/mol
  • Key Substituent: Quinolin-4-yl group (aromatic heterocycle).
  • Biological Activity: Exhibits moderate activity in biological assays, with an IC₅₀ value of 11.38 ± 1.89 µM against an unspecified target . The quinoline moiety may enhance binding affinity through π-π stacking interactions with hydrophobic pockets in enzymes or receptors.

4-({[4-(Benzyloxy)phenyl]methyl}[(4-fluorophenyl)methyl]amino)butanoic Acid

  • Molecular Formula: C₂₅H₂₆FNO₃
  • Molecular Weight : 407.48 g/mol
  • Key Substituents : Benzyloxy and 4-fluorophenyl groups.
  • Properties : The fluorine atom introduces electron-withdrawing effects, which may stabilize the compound against metabolic degradation. The bulky benzyloxy group significantly increases lipophilicity .
  • Comparison : This compound’s larger size and fluorinated substituent contrast with the simpler benzyl/methyl groups in the target compound, suggesting divergent pharmacokinetic profiles.

4-[(1,1-Dioxo-1,2-benzothiazol-3-yl)(methyl)amino]butanoic Acid

  • Molecular Formula : C₁₁H₁₂N₂O₄S
  • Molecular Weight : 268.29 g/mol
  • Key Substituent : 1,2-Benzothiazol-3-yl sulfone group.
  • Properties: The sulfone group enhances polarity and aqueous solubility compared to purely aromatic substituents. No biological activity data is provided in the evidence .
  • Comparison : The sulfone moiety may improve bioavailability relative to the target compound’s benzyl group, though at the cost of reduced membrane permeability.

Key Findings and Implications

Substituent Effects: Aromatic groups (e.g., quinolin-4-yl) improve target binding but may compromise solubility. Electron-withdrawing groups (e.g., fluorine in ’s compound) enhance metabolic stability. Polar substituents (e.g., sulfone in ’s compound) increase solubility but reduce lipophilicity.

Structural Flexibility: The butanoic acid backbone allows for versatile modifications, enabling tuning of physicochemical and biological properties.

Data Gaps: Direct biological activity data for this compound is absent in the provided evidence, necessitating further experimental validation.

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